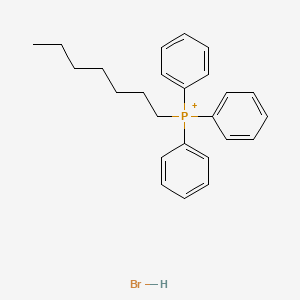

heptyl(triphenyl)phosphanium;hydrobromide

Description

Heptyl(triphenyl)phosphanium hydrobromide (C7H15PPh3·Br<sup>-</sup>) is a quaternary phosphonium salt characterized by a seven-carbon alkyl chain (heptyl) attached to a triphenylphosphonium cation paired with a bromide counterion. This compound is synthesized via the nucleophilic substitution of 1-bromoheptane with triphenylphosphine (PPh3) under thermal conditions (e.g., 100°C for 48 h), followed by purification via silica gel chromatography . Its amphiphilic structure enables applications in mitochondrial targeting, drug delivery, and catalysis .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H31BrP+ |

|---|---|

Molecular Weight |

442.4 g/mol |

IUPAC Name |

heptyl(triphenyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C25H30P.BrH/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25;/h6-14,16-21H,2-5,15,22H2,1H3;1H/q+1; |

InChI Key |

WCZSOHSGMBVYFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of heptyl bromide with triphenylphosphine. The reaction typically proceeds as follows:

C7H15Br+P(C6H5)3→C7H15P(C6H5)3Br

This reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like dichloromethane or toluene at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromide ion in heptyl(triphenyl)phosphanium hydrobromide is highly susceptible to displacement by nucleophiles due to its excellent leaving-group ability. Substitution reactions typically proceed under mild conditions, yielding diverse phosphonium derivatives.

Key Examples

These reactions highlight the versatility of the bromide ion in facilitating functional group transformations.

Formation of Ylides for Wittig Reactions

Heptyl(triphenyl)phosphanium hydrobromide serves as a precursor to ylides for alkene synthesis via the Wittig reaction. Deprotonation with strong bases generates reactive ylides that couple with carbonyl compounds.

Reaction Mechanism

-

Ylide Formation :

-

Carbonyl Coupling :

Role in Phase-Transfer Catalysis

The amphiphilic nature of heptyl(triphenyl)phosphanium hydrobromide enables its use as a phase-transfer catalyst (PTC). Its long alkyl chain enhances solubility in organic phases, while the phosphonium cation stabilizes anionic intermediates.

Notable Reactions

-

Esterifications : Accelerates reactions between carboxylic acids and alkyl halides in biphasic systems .

-

Oxidations : Facilitates permanganate-mediated oxidations of alcohols to ketones .

Impact of Structural Features on Reactivity

The heptyl chain’s hydrophobicity influences reaction kinetics and product distribution:

Oxidative and Reductive Pathways

While direct oxidation of the heptyl chain is uncommon, functionalized derivatives undergo tailored transformations:

-

Oxidation of Terminal Groups : Aryl-substituted analogs are oxidized to carboxylic acids using KMnO₄.

-

Reductive Cleavage : LiAlH₄ reduces phosphonium salts to tertiary phosphines, though this is atypical for heptyl derivatives.

Stability Under Reaction Conditions

The compound remains stable under standard conditions but decomposes under extremes:

| Condition | Outcome |

|---|---|

| Strong Acids (e.g., H₂SO₄) | Hydrolysis to triphenylphosphine oxide and heptanol . |

| High Temperatures (>200°C) | Degradation to volatile hydrocarbons and phosphorus byproducts . |

Comparative Analysis with Analogous Salts

This comprehensive analysis underscores the multifaceted reactivity of heptyl(triphenyl)phosphanium hydrobromide, driven by its unique structural and electronic properties. Its applications span synthetic organic chemistry, catalysis, and materials science, supported by robust experimental evidence .

Scientific Research Applications

Organic Synthesis

Heptyl(triphenyl)phosphanium hydrobromide serves as an important reagent in organic synthesis. Its derivatives are utilized in various reactions, including:

- Functional Group Transformations : The compound can facilitate the conversion of functional groups, enhancing the efficiency of synthetic pathways.

- Heterocycle Synthesis : It is involved in the formation of heterocycles, which are crucial in pharmaceuticals and agrochemicals.

- Metal Complexes : This phosphonium salt can form complexes with metals, aiding in catalysis and other chemical transformations.

A review highlighted the versatility of polymer-supported triphenylphosphine (PS-TPP) in organic synthesis, indicating that similar phosphonium compounds have broad applications across different chemical reactions .

Photodynamic Therapy

Heptyl(triphenyl)phosphanium hydrobromide has been investigated for its role as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment modality used primarily for cancer therapy, where photosensitizers are activated by light to produce reactive oxygen species that can kill cancer cells.

- Cellular Uptake and Retention : Studies have shown that the incorporation of heptyl groups enhances the cellular uptake and retention of photosensitizers like pyropheophorbides, making them more effective against tumor cells . The ability to modify alkyl groups at specific positions on these compounds significantly influences their efficacy in PDT.

Mitochondrial Targeting Agents

The triphenylphosphonium cation is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential of these organelles. Heptyl(triphenyl)phosphanium hydrobromide has been studied for its potential as a mitochondrial targeting agent.

- Nucleoside Conjugates : Research has indicated that triphenyl phosphonium-based nucleoside conjugates can be effectively internalized into cells and co-localized with mitochondria, suggesting their utility in drug delivery systems aimed at mitochondrial diseases . This property opens avenues for targeted therapies that could minimize side effects by delivering drugs directly to the mitochondria.

Case Study 1: Photodynamic Efficacy

A study focused on various tumor models demonstrated that pyropheophorbides with heptyl substituents exhibited superior photodynamic activity compared to their hexyl counterparts. The research involved assessing the retention of these compounds within different cancer cell lines, highlighting their potential for targeted cancer therapies .

Case Study 2: Mitochondrial Accumulation

Another investigation explored the design and synthesis of triphenyl phosphonium conjugates with nucleosides. The study found that these conjugates showed significant internalization into cells, effectively targeting mitochondria and suggesting their application as prodrugs for enhanced therapeutic efficacy against mitochondrial dysfunctions .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent for functional group transformations and heterocycle synthesis |

| Photodynamic Therapy | Acts as a photosensitizer; enhances cellular uptake and retention |

| Mitochondrial Targeting | Serves as a vehicle for delivering drugs specifically to mitochondria |

Mechanism of Action

The mechanism by which heptyl(triphenyl)phosphanium;hydrobromide exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) by forming a complex with the reactant, thereby increasing its solubility in the desired phase. This enhances the reaction rate and efficiency .

Comparison with Similar Compounds

Research Findings and Trends

- Chain Length vs. Bioactivity : A 2018 study demonstrated that C10–C12 alkyl chains maximize antibacterial and mitochondrial targeting efficacy, while C7–C8 derivatives are less effective .

- Environmental Impact : Short-chain derivatives (C6–C8) exhibit faster biodegradation, making them preferable for industrial applications .

Biological Activity

Heptyl(triphenyl)phosphanium hydrobromide, also known as heptyltriphenylphosphonium bromide (HTPPB), is a cationic compound with significant biological activity, particularly in the context of cancer research. This compound is part of a broader class of triphenylphosphonium (TPP) derivatives, which have garnered attention for their potential applications in targeting mitochondrial functions in cancer cells.

- Molecular Formula : CHBrP

- Molecular Weight : 441.384 g/mol

- Melting Point : 173-176 °C

- CAS Number : 13423-48-8

Biological Activity

The biological activity of heptyl(triphenyl)phosphanium hydrobromide is primarily characterized by its cytotoxic effects on various cancer cell lines. The following sections detail its mechanisms of action, specific case studies, and comparative data.

Heptyltriphenylphosphonium bromide exhibits its biological effects through several mechanisms:

- Mitochondrial Targeting : The TPP moiety allows for selective accumulation in mitochondria, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells. This is attributed to the compound's hydrophobic nature, which facilitates its entry into the mitochondrial membrane .

- Induction of Oxidative Stress : HTPPB has been shown to increase thiol-dependent metabolic oxidative stress, disrupting mitochondrial metabolism and promoting cell death in cancerous cells .

- Selective Cytotoxicity : Studies indicate that HTPPB demonstrates significant cytotoxicity against malignant cells while sparing non-malignant cells, highlighting its potential for selective cancer therapy .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various TPP derivatives, including heptyltriphenylphosphonium bromide, against a panel of human cancer cell lines such as T-47D breast carcinoma, A375 melanoma, and PC-3 prostate cancer. The results indicated that HTPPB exhibited IC50 values less than 10 μM in these cell lines, indicating potent cytotoxic activity .

Case Study 2: Mitochondrial Dysfunction

In a comparative study involving alkyl-TPP salts (including heptyl-TPP), it was found that increasing the length of the alkyl chain enhanced the inhibition of mitochondrial respiration and ATP synthesis . This suggests that heptyltriphenylphosphonium bromide's longer hydrophobic chain contributes to its effectiveness in disrupting mitochondrial function.

Comparative Data Table

| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| Heptyltriphenylphosphonium bromide | <10 | T-47D Breast Carcinoma | Mitochondrial dysfunction |

| Propyltriphenylphosphonium bromide | ~250 | MCF-7 Breast Carcinoma | Impaired mitochondrial function |

| Dodecyltriphenylphosphonium bromide | <0.25 | A375 Melanoma | Mitochondrial bioenergetics disruption |

| Tetraphenylphosphonium chloride | <10 | PC-3 Prostate Cancer | Selective cytotoxicity |

Research Findings

Recent research has demonstrated that the introduction of polyalkoxybenzene moieties into triphenylphosphonium derivatives significantly enhances their antiproliferative activities. For instance, compounds with shorter aliphatic linkers exhibited selective inhibition of cancer cell growth without adversely affecting non-malignant cells .

Additionally, studies have shown that HTPPB can stimulate apoptosis and inhibit cell migration by disrupting actin filaments within cancer cells, further underscoring its potential as an anticancer agent .

Q & A

Basic: What are the standard synthetic routes for heptyl(triphenyl)phosphanium hydrobromide?

Answer:

The synthesis typically involves quaternization of triphenylphosphine with heptyl bromide in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux, followed by treatment with hydrobromic acid (HBr) to form the hydrobromide salt. This method is adapted from analogous procedures for shorter-chain alkyltriphenylphosphonium salts, where reaction conditions (temperature, solvent, stoichiometry) are optimized to accommodate the heptyl chain’s steric bulk . For example, describes a similar synthesis of triphenylphosphine hydrobromide using HBr in dioxane, which can be modified by substituting the alkylating agent. Yield and purity depend on rigorous drying of reagents and controlled addition rates to minimize side reactions.

Basic: What spectroscopic and analytical methods are used to confirm the structure and purity of heptyl(triphenyl)phosphanium hydrobromide?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Elemental Analysis: Matches calculated C, H, P, and Br percentages to verify stoichiometry.

- X-ray Crystallography: Resolves crystal structure and cation-anion interactions, often refined using programs like SHELXL .

- Mass Spectrometry (ESI-MS): Detects the molecular ion peak ([M-Br]⁺) to confirm molecular weight .

Advanced: How can researchers resolve discrepancies in crystallographic data for phosphonium salts during structure refinement?

Answer:

Discrepancies may arise from disordered alkyl chains or counterion interactions. Strategies include:

- Multi-Software Validation: Cross-check refinements using SHELXL and Olex2 to identify systematic errors.

- Twinned Data Analysis: For overlapping peaks, use TwinRotMat or other twinning detection tools in SHELX .

- Complementary Techniques: Validate with solid-state NMR (e.g., ³¹P CPMAS) to correlate crystallographic and electronic environments .

- Thermal Ellipsoid Examination: Assess anisotropic displacement parameters to distinguish static disorder from dynamic motion.

Advanced: How does the heptyl chain length influence the reactivity of heptyl(triphenyl)phosphanium hydrobromide in Wittig reactions compared to shorter-chain analogs?

Answer:

The heptyl chain increases hydrophobicity, altering solubility in polar solvents and potentially reducing reaction rates due to steric hindrance. However, it enhances stability in nonpolar media, enabling phase-transfer catalysis. Key considerations:

- Reactivity Trade-offs: Longer chains may slow ylide formation but improve selectivity in sterically crowded substrates.

- Solvent Optimization: Use mixed solvents (e.g., THF/water) to balance solubility and ylide generation.

- Comparative Studies: Benchmarks against methyl or butyl analogs (e.g., ’s (6-bromohexyl) analog) reveal chain-length-dependent trends in yield and byproduct formation .

Basic: What purification techniques are recommended for isolating heptyl(triphenyl)phosphanium hydrobromide?

Answer:

- Recrystallization: Dissolve the crude product in hot ethanol or acetone, then slowly cool to precipitate pure crystals.

- Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (for nonpolar impurities) or methanol/dichloromethane (polar contaminants).

- Ion Exchange: For anion exchange (e.g., replacing Br⁻ with PF₆⁻), use Amberlite resins in methanol/water .

Advanced: How can computational methods enhance the interpretation of NMR data for phosphonium salts?

Answer:

- DFT Calculations: Predict ³¹P chemical shifts and coupling constants using software like Gaussian or ORCA, comparing results with experimental NMR data to validate electronic structures .

- Molecular Dynamics (MD): Simulate solvent effects on chemical shift anisotropy in liquid-state NMR.

- Dipolar Coupling Analysis: For solid-state NMR, use programs like SIMPSON to model ³¹P-¹³C couplings and correlate with crystallographic data .

Advanced: What strategies mitigate hygroscopicity and degradation during storage of heptyl(triphenyl)phosphanium hydrobromide?

Answer:

- Desiccated Storage: Keep under inert gas (N₂/Ar) in sealed containers with molecular sieves.

- Low-Temperature Stability: Store at –20°C to slow hydrolysis; monitor via periodic ³¹P NMR to detect decomposition (e.g., free H₃PO₄ formation).

- Lyophilization: For long-term storage, lyophilize from acetonitrile to remove residual moisture .

Basic: How is heptyl(triphenyl)phosphanium hydrobromide utilized in phase-transfer catalysis (PTC)?

Answer:

The cation’s amphiphilic nature facilitates PTC by shuttling anions between aqueous and organic phases. Methodological steps:

- Reaction Setup: Dissolve the catalyst (1–5 mol%) in a biphasic solvent system (e.g., toluene/water).

- Anion Activation: The phosphonium cation pairs with reactive anions (e.g., OH⁻, CN⁻), enhancing their nucleophilicity in the organic phase.

- Applications: Common in alkylation, esterification, and Suzuki couplings, particularly for water-sensitive substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.